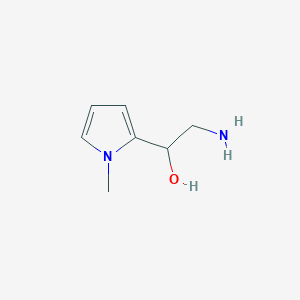

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol

Descripción

2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is a secondary alcohol and primary amine featuring a pyrrole ring substituted with a methyl group at the 1-position. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol (calculated).

Propiedades

IUPAC Name |

2-amino-1-(1-methylpyrrol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-4-2-3-6(9)7(10)5-8/h2-4,7,10H,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEDCPNXDIGKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol typically involves the reaction of 1-methylpyrrole with an appropriate aminating agent. One common method is the reductive amination of 1-methylpyrrole-2-carbaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol has several applications in scientific research:

Biology: Investigated for its potential role in biochemical pathways and as a ligand for various enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol

- Molecular Formula: C₇H₁₁NO

- Key Differences: Lacks the amino group (-NH₂) present in the target compound.

- Implications: The absence of the amino group reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in aqueous media. This compound may serve as a precursor in synthetic pathways for amino-alcohol derivatives .

2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

- Molecular Formula : C₇H₁₃N₃O

- Key Differences: Substitutes the pyrrole ring with a pyrazole ring and introduces a methylene-linked amino group.

- Implications: The pyrazole ring enhances aromaticity and metabolic stability compared to pyrrole.

2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol

- Molecular Formula : C₆H₁₀N₂O

- Key Differences: Features a pyrazole ring instead of pyrrole and lacks the amino group.

- Implications : The pyrazole’s nitrogen-rich structure may enhance interactions with biological targets, such as enzymes or receptors. The lower molecular weight (126.16 g/mol) suggests differences in pharmacokinetic properties like volume of distribution .

1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one

- Molecular Formula: C₇H₉NO

- Key Differences: Replaces the amino alcohol group with a ketone.

- Implications : The ketone group increases electrophilicity, making the compound more reactive in nucleophilic addition reactions. Reduced polarity compared to the target compound may limit its use in polar biological environments .

4-(((1-Methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol

- Molecular Formula : C₁₀H₁₈N₂O

- Key Differences: Contains a longer carbon chain (butanol backbone) and a secondary alcohol.

- The secondary alcohol may alter metabolic pathways compared to primary alcohols .

2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol

- Molecular Formula: C₁₁H₁₄FNO₂

- Key Differences : Replaces the pyrrole ring with a fluorinated benzopyran moiety.

- Implications : The benzopyran system introduces planarity and fluorine-induced electron-withdrawing effects, which may enhance binding to cardiovascular targets (e.g., β-adrenergic receptors) and metabolic stability .

Tabulated Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol | C₇H₁₂N₂O | 140.18 | Amino, alcohol, pyrrole | Polar amino alcohol, heteroaromatic | Medicinal chemistry, drug intermediates |

| 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol | C₇H₁₁NO | 125.17 | Alcohol, pyrrole | Less polar, no amino group | Synthetic precursor |

| 2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol | C₇H₁₃N₃O | 155.20 | Amino, alcohol, pyrazole | Extended alkyl chain, aromatic N-heterocycle | Bioactive molecule design |

| 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol | C₆H₁₀N₂O | 126.16 | Alcohol, pyrazole | Compact structure, high nitrogen content | Enzyme inhibition studies |

| 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one | C₇H₉NO | 123.15 | Ketone, pyrrole | Electrophilic carbonyl group | Organic synthesis |

| 4-(((1-Methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol | C₁₀H₁₈N₂O | 182.26 | Secondary alcohol, amino, pyrrole | Long alkyl chain, increased lipophilicity | CNS-targeting drug development |

| 2-Amino-1-(6-fluoro-benzopyran-2-yl)ethan-1-ol | C₁₁H₁₄FNO₂ | 219.24 | Amino, alcohol, benzopyran | Fluorinated, planar aromatic system | Cardiovascular drug metabolites |

Research Findings and Implications

- Metabolic Stability : Compounds with pyrazole or benzopyran moieties (e.g., ) exhibit enhanced metabolic stability due to aromatic electron density and fluorine substitution, whereas pyrrole derivatives may undergo faster hepatic processing.

- Solubility and Bioavailability: The amino alcohol group in the target compound improves aqueous solubility compared to ketone or non-amino analogs, favoring oral bioavailability .

- Biological Activity: Fluorinated benzopyran derivatives demonstrate specific cardiovascular activity, while pyrrole-based amino alcohols may target neurological or antimicrobial pathways due to their heteroaromatic nature .

Actividad Biológica

2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol, also known by its CAS number 926248-64-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrole moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effective inhibition against various bacterial strains. Although specific data on 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is limited, its structural similarities to other active pyrrole derivatives suggest potential antimicrobial properties.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |

| Pyrrole Carboxamide Derivative | 10 | Escherichia coli |

| 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol (Predicted) | TBD | TBD |

Anticancer Activity

Research indicates that certain pyrrole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of pyrrole derivatives:

- Cell Lines Tested : A549 (lung), MCF7 (breast), LoVo (colon), HT29 (colon).

- Results : Some derivatives exhibited IC50 values in the range of 50–100 µM, indicating moderate potency compared to established chemotherapeutics like cisplatin and fluorouracil.

The mechanism by which 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : Certain derivatives promote apoptotic pathways in cancer cells, leading to reduced viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.